3-[(3,5-dichlorophenyl)sulfonyl]-7-fluoroquinolin-4(1H)-one
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Overview
Description
3-[(3,5-dichlorophenyl)sulfonyl]-7-fluoroquinolin-4(1H)-one is a synthetic organic compound that belongs to the class of quinolone derivatives This compound is characterized by the presence of a sulfonyl group attached to a dichlorophenyl ring, a fluorine atom at the 7th position, and a quinolin-4(1H)-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-dichlorophenyl)sulfonyl]-7-fluoroquinolin-4(1H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.
Introduction of the sulfonyl group: The quinoline derivative is then subjected to sulfonylation using a sulfonyl chloride reagent, such as 3,5-dichlorobenzenesulfonyl chloride, in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-dichlorophenyl)sulfonyl]-7-fluoroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the sulfonyl group or to reduce the quinoline ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions ortho and para to the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
3-[(3,5-dichlorophenyl)sulfonyl]-7-fluoroquinolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of quinoline derivatives with enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-[(3,5-dichlorophenyl)sulfonyl]-7-fluoroquinolin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group and fluorine atom enhance its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, thereby modulating the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
3-[(3,5-dichlorophenyl)sulfonyl]-quinolin-4(1H)-one: Lacks the fluorine atom at the 7th position.
7-fluoroquinolin-4(1H)-one: Lacks the sulfonyl group and the dichlorophenyl ring.
3-[(3,5-dichlorophenyl)sulfonyl]-7-chloroquinolin-4(1H)-one: Has a chlorine atom instead of a fluorine atom at the 7th position.
Uniqueness
3-[(3,5-dichlorophenyl)sulfonyl]-7-fluoroquinolin-4(1H)-one is unique due to the combination of the sulfonyl group, dichlorophenyl ring, and fluorine atom, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(3,5-dichlorophenyl)sulfonyl-7-fluoro-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2FNO3S/c16-8-3-9(17)5-11(4-8)23(21,22)14-7-19-13-6-10(18)1-2-12(13)15(14)20/h1-7H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJRVSDUUATBET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C(C2=O)S(=O)(=O)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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